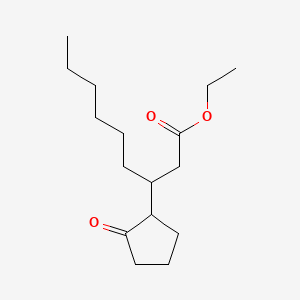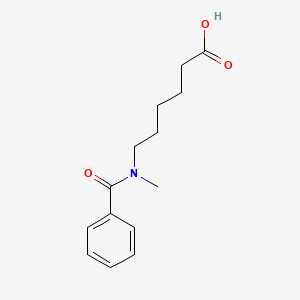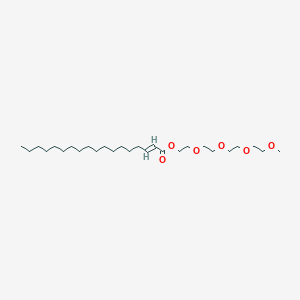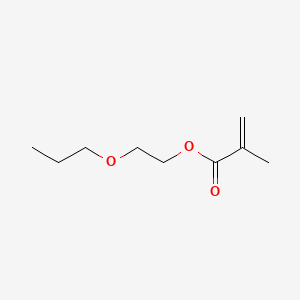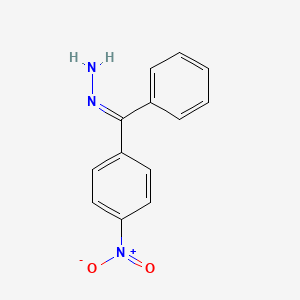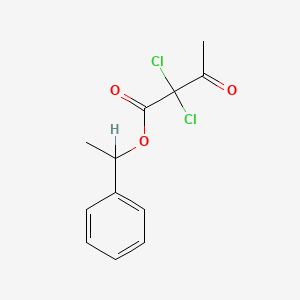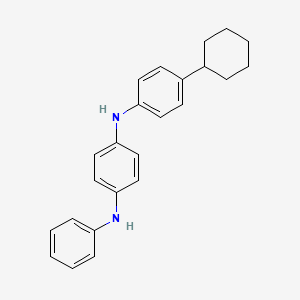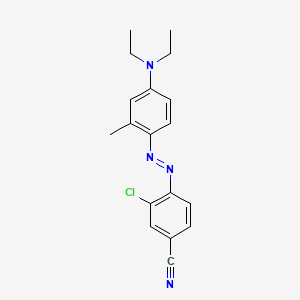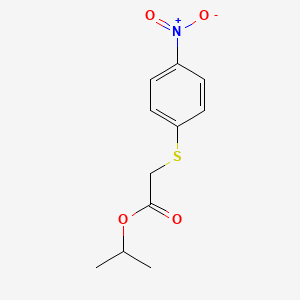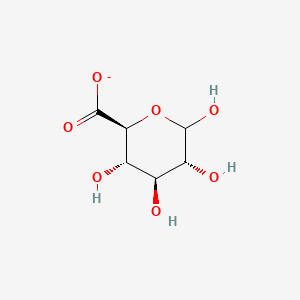
D-Glucopyranuronic acid, ion(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucopyranuronic acid, ion(1-) is a carbohydrate acid anion that is the conjugate base of D-glucopyranuronic acid. It is a derivative of glucose where the C6 carbon is oxidized to a carboxylic acid. This compound is a key component in various biological and chemical processes, particularly in the formation of glycosaminoglycans such as hyaluronic acid and chondroitin sulfate .
準備方法
Synthetic Routes and Reaction Conditions
D-Glucopyranuronic acid can be synthesized through the oxidation of D-glucose. The oxidation process typically involves the use of strong oxidizing agents such as nitric acid or bromine water under controlled conditions to ensure the selective oxidation of the primary alcohol group to a carboxylic acid .
Industrial Production Methods
In industrial settings, D-Glucopyranuronic acid is often produced through biocatalysis. This method involves the use of specific enzymes that catalyze the oxidation of D-glucose to D-glucuronic acid. The biocatalytic process is preferred due to its high efficiency and environmental friendliness .
化学反応の分析
Types of Reactions
D-Glucopyranuronic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert D-glucuronic acid to D-glucaric acid.
Reduction: Reduction reactions can convert D-glucuronic acid back to D-glucose.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Nitric acid, bromine water.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Alcohols for esterification, amines for amidation.
Major Products
Oxidation: D-glucaric acid.
Reduction: D-glucose.
Substitution: Esters and amides of D-glucuronic acid.
科学的研究の応用
D-Glucopyranuronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various glycosaminoglycans.
Biology: Plays a crucial role in the formation of extracellular matrices.
Medicine: Used in drug delivery systems and as a component of hyaluronic acid-based treatments.
Industry: Utilized in the production of biodegradable polymers and as a precursor for ascorbic acid synthesis
作用機序
The mechanism of action of D-Glucopyranuronic acid involves its interaction with specific enzymes and receptors. For example, it is a substrate for hyaluronate lyase, which breaks down hyaluronic acid. The carboxyl group of D-glucuronic acid forms hydrogen bonds and ionic interactions with the active sites of enzymes, facilitating various biochemical reactions .
類似化合物との比較
Similar Compounds
D-Glucose: The parent compound from which D-glucuronic acid is derived.
D-Glucaric acid: The fully oxidized form of D-glucuronic acid.
N-Acetyl-D-glucosamine: Another component of glycosaminoglycans.
Uniqueness
D-Glucopyranuronic acid is unique due to its role as an intermediate in the biosynthesis of glycosaminoglycans. Its ability to undergo various chemical modifications makes it a versatile compound in both biological and industrial applications .
特性
CAS番号 |
148-00-5 |
|---|---|
分子式 |
C6H9O7- |
分子量 |
193.13 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/p-1/t1-,2-,3+,4-,6?/m0/s1 |
InChIキー |
AEMOLEFTQBMNLQ-AQKNRBDQSA-M |
異性体SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)[O-])O)O |
正規SMILES |
C1(C(C(OC(C1O)O)C(=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


